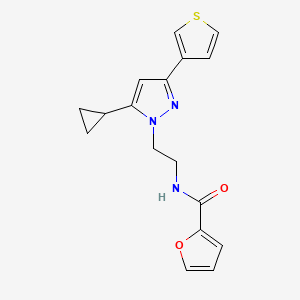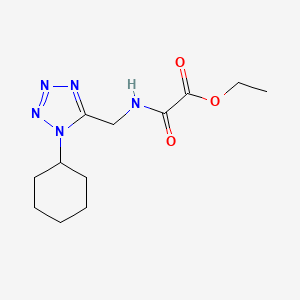
(5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is an organic compound with the molecular formula C16H18N4O2 . Its molecular weight is 298.34 g/mol . The compound is also known by other names such as 2-methyl-5-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrazine .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a pyrazine ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The pyrazine ring is substituted with a methyl group and a carbonyl group, while the pyridine ring is substituted with a methyl group and an ether linkage . The ether linkage connects the pyridine ring to a pyrrolidine ring, which is a five-membered ring containing nitrogen .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a topological polar surface area of 68.2 Ų, indicating its polarity . It has a XLogP3-AA value of 1.5, suggesting its lipophilicity . The compound has a rotatable bond count of 3, indicating its flexibility . It has a complexity of 392, reflecting the complexity of its molecular structure .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Activity : Compounds with structural features similar to "(5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" have been synthesized for their antimicrobial properties. For instance, the synthesis of pyrimidinone and oxazinone derivatives has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similar research has synthesized pyridine derivatives with variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticonvulsant Agents : Another area of application is the development of compounds with antitumor and anticonvulsant activities. Derivatives of pyrazolopyridines, for example, have been synthesized as sodium channel blockers showing promising anticonvulsant activities (Malik & Khan, 2014).
Pain Treatment : The synthesis of novel derivatives targeting the transient receptor potential vanilloid 4 (TRPV4) channel has shown analgesic effects in animal models, indicating potential applications in pain management (Tsuno et al., 2017).
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-3-4-14(19-18-10)22-12-5-6-20(9-12)15(21)13-8-16-11(2)7-17-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBCDADYZEYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)
![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)


